molecular formula C8H9NO3 B13611808 5-(Methoxymethyl)pyridine-2-carboxylic acid

5-(Methoxymethyl)pyridine-2-carboxylic acid

Cat. No.: B13611808
M. Wt: 167.16 g/mol
InChI Key: AVUWBVHPNYXCKO-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 5-(Methoxymethyl)pyridine-2-carboxylic acid:

    Cyclization and Hydrolysis Method: This method involves the cyclization of 2-methoxymethylacrolein with 3-chloro-2-oxobutanedioic acid dimethyl ester and sulfonamide in anhydrous ethanol. The mixture is refluxed for 15 hours, cooled to room temperature, and then extracted with ethyl acetate.

    Cyclization and Oxidation Method: In this method, methanol is dissolved in concentrated sulfuric acid and heated to 65°C. Ortho-aminophenol and ortho-nitrophenol are added, followed by methoxymethylacrolein. The mixture is heated to 90°C, and sodium hydroxide is added to neutralize the solution.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-(Methoxymethyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxymethyl group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxymethyl group enhances its solubility and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-(methoxymethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-12-5-6-2-3-7(8(10)11)9-4-6/h2-4H,5H2,1H3,(H,10,11)

InChI Key

AVUWBVHPNYXCKO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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